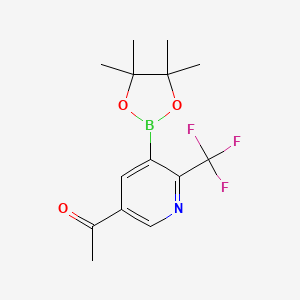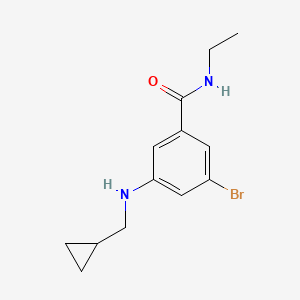
3-Amino-N,N-dimethyl-5-(1H-pyrazol-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-N,N-dimethyl-5-(1H-pyrazol-4-yl)benzamide is a chemical compound that belongs to the class of benzamide derivatives It features a benzene ring substituted with an amino group, a dimethylamino group, and a pyrazolyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-N,N-dimethyl-5-(1H-pyrazol-4-yl)benzamide typically involves multiple steps. One common approach is the reaction of 3-nitrobenzoyl chloride with N,N-dimethylhydrazine to form the corresponding hydrazide, followed by reduction of the nitro group to an amino group. The reaction conditions usually require the use of a reducing agent such as tin chloride or iron powder in acidic medium.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes to ensure efficiency and scalability. The choice of reagents and solvents, as well as the optimization of reaction conditions, are critical to achieving high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Amino-N,N-dimethyl-5-(1H-pyrazol-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as tin chloride, iron powder, and hydrogen gas are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-nitro-N,N-dimethyl-5-(1H-pyrazol-4-yl)benzamide.
Reduction: Formation of this compound.
Substitution: Formation of various substituted benzamide derivatives.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It has been investigated for its biological activity, including potential antimicrobial and antifungal properties.
Medicine: Research has explored its use as a lead compound in drug discovery, particularly for the development of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other chemical products.
Mécanisme D'action
The mechanism by which 3-Amino-N,N-dimethyl-5-(1H-pyrazol-4-yl)benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Comparaison Avec Des Composés Similaires
3-Amino-N,N-dimethyl-5-(1H-pyrazol-4-yl)benzamide is similar to other benzamide derivatives, such as 3-Amino-N,N-dimethylbenzamide and 3-Amino-N,N-dimethyl-5-(1H-pyrazol-3-yl)benzamide its unique structural features, including the presence of the pyrazolyl group, contribute to its distinct chemical and biological properties
Propriétés
Formule moléculaire |
C12H14N4O |
|---|---|
Poids moléculaire |
230.27 g/mol |
Nom IUPAC |
3-amino-N,N-dimethyl-5-(1H-pyrazol-4-yl)benzamide |
InChI |
InChI=1S/C12H14N4O/c1-16(2)12(17)9-3-8(4-11(13)5-9)10-6-14-15-7-10/h3-7H,13H2,1-2H3,(H,14,15) |
Clé InChI |
GJTIQMYPMGASDV-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)C1=CC(=CC(=C1)C2=CNN=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


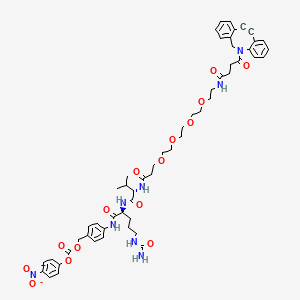
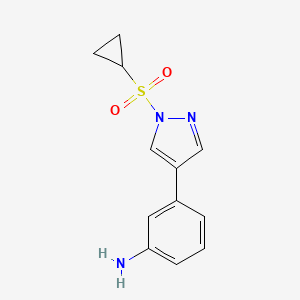
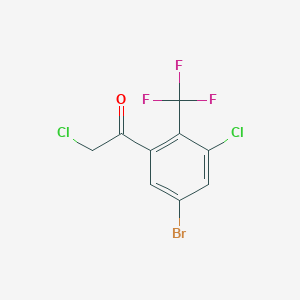
![8-(E)-[2-Carboxy-1-(trifluoromethyl)ethen-1-YL]-4-(trifluoromethyl)coumarin](/img/structure/B15339670.png)
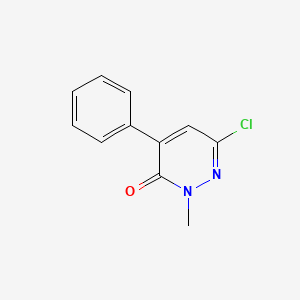
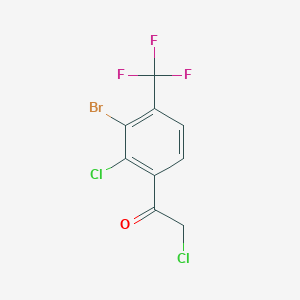
![3-Chloro-4'-fluoro-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B15339700.png)
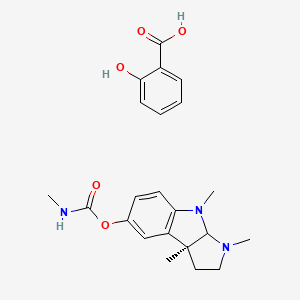

![2-[(E,3E)-3-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-[6-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-6-oxohexyl]indol-1-ium-5-sulfonate](/img/structure/B15339721.png)
